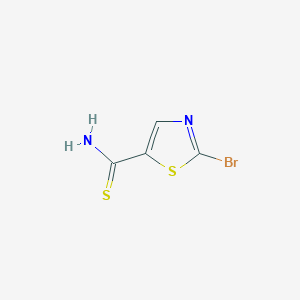

2-Bromothiazole-5-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3BrN2S2 |

|---|---|

Molecular Weight |

223.1 g/mol |

IUPAC Name |

2-bromo-1,3-thiazole-5-carbothioamide |

InChI |

InChI=1S/C4H3BrN2S2/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) |

InChI Key |

VVVHMYQKYQWBIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)Br)C(=S)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Bromothiazole 5 Carbothioamide

Reactivity Profiles of the Thiazole (B1198619) Heterocycle

The thiazole ring's reactivity is a product of the interplay between its sulfur and nitrogen heteroatoms. numberanalytics.com The sulfur atom enhances the ring's electron richness, while the electronegative nitrogen atom creates regions of electron deficiency. pharmaguideline.com This distribution of electron density, combined with the effects of the bromo and carbothioamide substituents, dictates the molecule's susceptibility to electrophilic, nucleophilic, and rearrangement reactions.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. libretexts.org The mechanism proceeds in two steps: initial attack by the aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. libretexts.org

For 2-bromothiazole-5-carbothioamide, the regioselectivity of SEAr is governed by the directing effects of the existing substituents.

The Thiazole Ring: The thiazole ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack is most favored at the C5 position in an unsubstituted thiazole, as the sulfur atom can effectively stabilize the positive charge in the intermediate. pharmaguideline.com

Bromo Group at C2: Halogens are deactivating groups due to their inductive electron withdrawal, which slows the rate of reaction. lumenlearning.comyoutube.com However, they are ortho-, para-directing because their lone pairs can provide resonance stabilization for the arenium ion intermediate. In this case, the bromine at C2 deactivates the ring.

Carbothioamide Group at C5: The carbothioamide group (-CSNH2) is analogous to an amide and is a deactivating group. It withdraws electron density from the ring through both resonance and inductive effects. Such deactivating groups typically direct incoming electrophiles to the meta position relative to themselves. libretexts.orglibretexts.org

Nucleophilic Addition and Displacement Pathways

Nucleophilic reactions can target either the thiazole ring or the carbothioamide substituent.

Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group from an aromatic ring by a nucleophile typically requires activation by electron-withdrawing groups. nih.gov In this compound, the electron-deficient nature of the C2 position, enhanced by the electronegativity of the ring nitrogen, makes the C2-bromine atom a potential site for SNAr. Strong nucleophiles can attack the C2 carbon, leading to a Meisenheimer-like intermediate, followed by the expulsion of the bromide ion. This pathway is a key aspect of the bromine substituent's reactivity (see Section 3.2).

Nucleophilic Addition to the Carbothioamide Group: The carbothioamide functional group contains an electrophilic carbon atom, analogous to a carbonyl carbon, which can be attacked by nucleophiles. masterorganicchemistry.com However, amides and their thio-analogs are generally less reactive towards nucleophilic addition than aldehydes or ketones because the nitrogen lone pair provides resonance stabilization. youtube.com

The reaction proceeds via the addition of a nucleophile to the C=S bond, forming a tetrahedral intermediate. nih.gov Subsequent protonation or elimination can lead to various products. For instance, strong nucleophiles like organolithium or Grignard reagents could potentially add to the carbothioamide carbon. nih.gov The reactivity of this group is generally lower than that of its oxygen analog (carboxamide) and requires potent nucleophiles or activation. libretexts.org

Ring-Opening and Rearrangement Reactions

While the aromaticity of the thiazole ring lends it considerable stability, ring-opening reactions can occur under specific conditions, often involving metabolic activation or photochemical energy. mdpi.comwikipedia.orgnih.gov

Quantum chemical studies have shown that the bioactivation of thiazole rings, for example by Cytochrome P450 enzymes, can lead to ring-opening and the formation of reactive thioamides, a process implicated in the hepatotoxicity of some thiazole-containing drugs. nih.gov The mechanism is highly dependent on the substituents present; electron-donating groups may favor direct ring opening, whereas electron-withdrawing groups might proceed through intermediate formation. nih.gov Given the electron-withdrawing nature of both substituents in this compound, any such bioactivation would likely proceed via a complex, indirect pathway.

Photochemical rearrangements of thiazoles have also been documented, sometimes leading to isomerization into isothiazoles or other heterocyclic systems. researchgate.net These reactions typically involve high-energy intermediates and complex mechanistic pathways, such as cycloadditions followed by electrocyclic ring-opening and closing sequences. wikipedia.org

Reactivity of the Bromine Substituent at C-2

The bromine atom at the C2 position is the most versatile handle for synthetic modification of the molecule, primarily through metal-catalyzed cross-coupling reactions.

Detailed Mechanisms of Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C2 position of the thiazole ring is particularly susceptible to these reactions. Studies on 2,4-dibromothiazole (B130268) have shown that cross-coupling reactions, such as Negishi and Stille couplings, occur with high regioselectivity at the more electron-deficient C2 position. nih.gov This heightened reactivity is attributed to the ease of oxidative addition of a metal catalyst (typically palladium or nickel) into the C2-Br bond.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond, forming a high-valent organometallic intermediate (e.g., Thiazolyl-Pd(II)-Br). This is often the rate-determining step.

Transmetalation: A second organometallic reagent (e.g., an organozinc in Negishi, organotin in Stille, or an organoboron compound in Suzuki) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the low-valent catalyst.

Below is a table summarizing common cross-coupling reactions applicable to the C2-bromo position.

| Reaction Name | Coupling Partner (R-M) | Typical Catalyst | General Product |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., R-B(OH)2) | Pd(PPh3)4, PdCl2(dppf) | 2-Aryl/Alkenyl-thiazole |

| Negishi Coupling | Organozinc (e.g., R-ZnX) | Pd(PPh3)4 | 2-Alkyl/Aryl-thiazole |

| Stille Coupling | Organotin (e.g., R-SnBu3) | Pd(PPh3)4 | 2-Aryl/Alkenyl/Alkynyl-thiazole |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl2(PPh3)2, CuI | 2-Alkynyl-thiazole |

| Heck Coupling | Alkene | Pd(OAc)2, PPh3 | 2-Alkenyl-thiazole |

| Buchwald-Hartwig Amination | Amine (R-NH2) | Pd2(dba)3, Ligand (e.g., BINAP) | 2-Amino-thiazole |

Stereoelectronic Effects of the Bromine Atom on Reactivity

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the electronic properties and, consequently, the reactivity of a molecule. researchgate.net In this compound, the reactivity of the C2-bromine is significantly influenced by the electronic environment of the thiazole ring.

The C2 carbon is positioned between two electronegative heteroatoms (N and S), which inductively withdraw electron density, making the C2-H bond in an unsubstituted thiazole the most acidic proton on the ring. wikipedia.org This inherent electron deficiency at C2 is a key factor in its reactivity. When a bromine atom is present at C2, this position becomes highly electrophilic and an excellent site for both nucleophilic aromatic substitution and the oxidative addition step in cross-coupling reactions.

The electron-withdrawing nature of the carbothioamide group at C5 further enhances the electrophilicity of the entire ring system, including the C2 position. This cooperative electron withdrawal by the ring nitrogen and the C5 substituent polarizes the C2-Br bond, weakening it and lowering the activation energy for oxidative addition by a metal catalyst. This effect explains the observed high regioselectivity for reactions at the C2 position over other positions in similarly substituted thiazoles. nih.gov

Reactivity of the 5-Carbothioamide Functional Group

The carbothioamide group, a sulfur analog of the amide group, exhibits a rich and varied chemical reactivity. Its behavior is largely influenced by the greater polarizability and nucleophilicity of the sulfur atom compared to the oxygen atom in an amide.

The sulfur atom of the thioamide group in this compound is a primary site for electrophilic attack, leading to a variety of important chemical transformations.

Alkylation: Thioamides readily undergo S-alkylation when treated with alkyl halides. In the case of this compound, reaction with an alkyl halide (R-X) would be expected to yield a thioimidate salt. This reaction typically proceeds under neutral or basic conditions to facilitate the nucleophilic attack of the sulfur atom. The resulting thioimidate is a valuable synthetic intermediate.

Hypothetical Alkylation Reaction Conditions and Products

| Alkylating Agent | Base | Solvent | Expected Product |

|---|---|---|---|

| Methyl Iodide | NaH | THF | S-methyl-2-bromothiazole-5-carboximidothioate |

| Benzyl Bromide | K2CO3 | Acetonitrile | S-benzyl-2-bromothiazole-5-carboximidothioate |

Acylation: Similar to alkylation, acylation of the thioamide group occurs at the sulfur atom, forming an S-acylthioimidate. This transformation is typically achieved using acyl chlorides or anhydrides. These S-acyl derivatives are generally reactive and can be used in further synthetic manipulations.

Cyclization: The thioamide functionality is a versatile precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can occur if a suitable electrophilic center is present elsewhere in the molecule or is introduced. For instance, the inherent reactivity of the 2-bromo position on the thiazole ring could potentially be exploited. Under certain conditions, an intramolecular cyclization could occur where the sulfur atom of the thioamide displaces the bromine atom, leading to a fused ring system. However, such a reaction would be highly dependent on the reaction conditions and the conformational flexibility of the molecule. More commonly, intermolecular cyclization reactions are observed where the thioamide reacts with a bifunctional reagent. For example, reaction with α-haloketones can lead to the formation of a new thiazole ring, a reaction known as the Hantzsch thiazole synthesis.

Thioamides can exist in a tautomeric equilibrium between the thione form (C=S) and the thioenol form (C=N-SH). For this compound, this equilibrium would be between the carbothioamide and the corresponding iminothiol.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the thiazole ring. The electron-withdrawing nature of the 2-bromothiazole (B21250) ring is expected to favor the thione form. The existence of this equilibrium is significant as the two tautomers exhibit different reactivity profiles. The thione form is more nucleophilic at the sulfur atom, while the thioenol form can act as a nucleophile through either the sulfur or nitrogen atom, and also possesses an acidic thiol proton.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in studying this tautomeric equilibrium. The chemical shifts of the protons and carbons adjacent to the thioamide group, as well as the N-H proton, would differ significantly between the two tautomers.

Expected NMR Chemical Shift Ranges for Tautomers

| Tautomer | Characteristic Proton Signal | Characteristic Carbon Signal |

|---|---|---|

| Thione | N-H (broad, downfield) | C=S (highly downfield, ~200 ppm) |

Hydrolysis: The hydrolysis of thioamides to their corresponding amides is a well-documented transformation, though it generally requires more forcing conditions than the hydrolysis of amides. The reaction can be catalyzed by either acid or base. Under acidic conditions, protonation of the sulfur atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In basic hydrolysis, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The presence of the 2-bromothiazole ring may influence the rate of hydrolysis due to its electronic effects.

Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation by various oxidizing agents. Mild oxidation can lead to the formation of a disulfide through the intermediacy of a sulfenic acid. Stronger oxidizing agents can convert the thioamide to the corresponding amide or even further to a sulfonic acid derivative. The choice of oxidant and reaction conditions determines the final product. For example, reagents like m-chloroperoxybenzoic acid (m-CPBA) are often used for such transformations.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Understanding the detailed reaction mechanisms of this compound transformations is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Kinetic Studies: Kinetic studies, which involve measuring the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature, solvent polarity), can provide valuable insights into the reaction mechanism. For instance, determining the order of the reaction with respect to each reactant can help to establish the rate law and infer the composition of the transition state. Activation parameters, such as the enthalpy and entropy of activation, can be determined from temperature-dependent kinetic studies, providing further details about the energetic landscape of the reaction.

Spectroscopic Studies: Spectroscopic techniques are indispensable for identifying reactants, products, and any transient intermediates that may be formed during a reaction.

NMR Spectroscopy: In-situ NMR monitoring of a reaction can allow for the direct observation of the formation of intermediates and products over time.

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the C=S and N-H bonds in the thioamide can be monitored to follow the progress of a reaction.

Mass Spectrometry (MS): MS can be used to identify the molecular weights of products and intermediates, helping to confirm their structures.

UV-Vis Spectroscopy: Changes in the electronic absorption spectrum can be used to monitor reactions involving chromophoric species.

By combining the results from kinetic and spectroscopic studies, a detailed, step-by-step picture of the reaction mechanism can be constructed.

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution.

A ¹H NMR spectrum would be expected to show distinct signals for the proton on the thiazole (B1198619) ring and the protons of the carbothioamide (-CSNH₂) group. The chemical shift (δ) of the thiazole proton would provide insight into the electronic environment of the ring. The amide protons would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the thiazole ring carbons and the carbon of the carbothioamide group would be key identifiers. For instance, the carbon atom in the C=S bond of the carbothioamide group would be expected to appear at a characteristic downfield shift.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. sigmaaldrich.combldpharm.combldpharm.com

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, although for this specific molecule with a single ring proton, its application would be limited unless there were long-range couplings. sigmaaldrich.comsynquestlabs.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. bldpharm.com This would definitively link the thiazole proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons. bldpharm.com This would be instrumental in confirming the connectivity between the thiazole ring and the carbothioamide substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. bldpharm.com In a rigid molecule, this could provide conformational information.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 2-Bromothiazole-5-carbothioamide (C₄H₃BrN₂S₂), HRMS would confirm this molecular formula by providing a highly accurate mass measurement. The analysis of the fragmentation pattern in the mass spectrum would offer further structural proof, showing characteristic losses of fragments like bromine, the thioamide group, or parts of the thiazole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. Key expected vibrational bands for this compound would include:

N-H stretching vibrations from the amide group.

C=N and C=C stretching from the thiazole ring.

C-S stretching vibrations.

The characteristic C=S stretching of the thioamide group.

X-ray Crystallography for Solid-State Structural Elucidation and Conformation

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carbothioamide group, which dictates the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. Therefore, chiroptical spectroscopy techniques like Circular Dichroism (CD) would not be applicable. However, if a chiral center were introduced into the molecule, for instance, by substitution on the carbothioamide nitrogen with a chiral group, CD spectroscopy would be a vital tool for determining the enantiomeric purity and assigning the absolute configuration of the resulting derivative.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Analysis of Frontier Molecular Orbitals and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

For 2-Bromothiazole-5-carbothioamide, an FMO analysis would identify regions of the molecule most likely to engage in nucleophilic or electrophilic attacks. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. Electron density maps would further illustrate the distribution of charge, highlighting electronegative atoms like nitrogen, sulfur, and the bromine substituent, which are expected to be regions of high electron density and potential sites for interaction.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Predicted Location/Value | Significance |

| HOMO | Likely localized on the thiazole (B1198619) ring and sulfur atom. | Indicates the primary site of electron donation (nucleophilicity). |

| LUMO | Likely distributed across the carbothioamide group and C-Br bond. | Indicates the primary site of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | Not yet calculated. | A smaller value would imply higher chemical reactivity. |

Reaction Pathway Modeling and Transition State Characterization

Quantum chemical methods can model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface to identify the lowest energy path a reaction is likely to follow. A crucial part of this process is locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For this compound, this could be used to study its synthesis, degradation, or metabolic pathways. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the mechanism on a molecular level.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. An MD simulation would reveal the conformational flexibility of this compound, showing how the carbothioamide side chain rotates and how the molecule behaves in a solvent like water. This provides a dynamic picture of the molecule's shape and its interactions with its environment, which is crucial for understanding how it might fit into a biological receptor.

Structure-Based and Ligand-Based Computational Design Approaches

In drug discovery, computational methods are indispensable for identifying and optimizing potential drug candidates. These approaches can be broadly categorized as structure-based (when the target protein structure is known) or ligand-based (when only molecules known to be active are available).

Molecular Docking Simulations for Protein-Ligand Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design. If a protein target were identified for this compound, docking simulations would be performed to predict if and how it binds. The simulation calculates a "docking score," an estimate of the binding affinity, and reveals key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Description | Potential Finding for this compound |

| Binding Affinity (Score) | A calculated value predicting the strength of the interaction. | A lower value (e.g., more negative) would suggest stronger, more favorable binding. |

| Key Interactions | Specific atomic contacts between the ligand and protein. | Hydrogen bonds from the carbothioamide NH₂; halogen bond from the bromine atom. |

| Binding Pose | The predicted 3D orientation of the ligand in the active site. | Shows how the molecule's shape complements the receptor's binding pocket. |

Pharmacophore Modeling and Virtual Screening (focused on target-specific interactions)

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. If a set of molecules with known activity against a target were available, a pharmacophore model could be built.

This model can then be used for virtual screening, a process where large databases of chemical compounds are computationally searched to identify other molecules that match the pharmacophore model. For this compound, if it were identified as a "hit" compound, its key features would inform a pharmacophore model to find structurally diverse molecules with potentially similar biological activity.

Prediction and Analysis of Physicochemical Descriptors (e.g., Topological Polar Surface Area, Lipophilicity) Relevant to Intermolecular Interactions

Analysis of Related Compounds

To approximate the physicochemical descriptors for this compound, we can analyze the computed properties of structurally similar compounds, such as 2-Bromothiazole-5-carboxylic acid and Methyl 2-bromothiazole-5-carboxylate. These compounds share the same core 2-bromothiazole (B21250) scaffold, with variations only at the 5-position. The data for these analogs, sourced from computational databases, can serve as a valuable reference point. nih.govnih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Topological Polar Surface Area (TPSA) (Ų) | Lipophilicity (XLogP3-AA) |

|---|---|---|---|---|

| 2-Bromothiazole-5-carboxylic acid | C₄H₂BrNO₂S | 208.04 | 78.4 | 1.8 |

| Methyl 2-bromothiazole-5-carboxylate | C₅H₄BrNO₂S | 222.06 | 67.4 | 2.2 |

Topological Polar Surface Area (TPSA)

TPSA is a crucial descriptor in medicinal chemistry, representing the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.orgnih.gov It is a strong indicator of a drug's ability to permeate cell membranes. researchgate.net Molecules with a TPSA greater than 140 Ų generally exhibit poor cell membrane permeability. wikipedia.org For crossing the blood-brain barrier, a TPSA of less than 90 Ų is often required. wikipedia.org

Based on the data for the carboxylic acid and methyl ester analogs (78.4 Ų and 67.4 Ų, respectively), it is highly probable that this compound also possesses a TPSA within a similar range. nih.govnih.gov The thioamide group (-CSNH₂) in the target compound contains both nitrogen and sulfur, which are polar atoms that contribute to the TPSA. The presence of the thioamide group, as opposed to a carboxylic acid or ester, would likely result in a TPSA value that is also conducive to good membrane permeability. This predicted TPSA suggests that the compound may have favorable absorption and distribution characteristics.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). researchgate.net This parameter is critical for determining how a drug will distribute itself within the body. The XLogP3-AA values for the reference compounds are 1.8 and 2.2. nih.govnih.gov

The carbothioamide group in this compound is expected to influence its lipophilicity. Thioamides are generally more lipophilic than their corresponding amide or carboxylic acid counterparts. Therefore, the logP value for this compound is likely to be in a range similar to or slightly higher than its analogs, suggesting a moderate degree of lipophilicity. This balance is often desirable in drug candidates, as it can facilitate membrane crossing without leading to excessive accumulation in fatty tissues.

Implications for Intermolecular Interactions

The predicted TPSA and lipophilicity of this compound have direct implications for its potential intermolecular interactions. The polar regions, quantified by the TPSA, are sites for hydrogen bonding and other polar interactions. The nitrogen and sulfur atoms of the thioamide group, along with the nitrogen and sulfur of the thiazole ring, can act as hydrogen bond acceptors, while the N-H of the thioamide can act as a hydrogen bond donor. These interactions are fundamental for the binding of a molecule to a biological target, such as a protein or enzyme. lew.roresearchgate.net

The lipophilic portions of the molecule, characterized by the logP value, will favor non-polar interactions, such as van der Waals forces and hydrophobic interactions. The brominated thiazole ring contributes significantly to the lipophilicity. In a biological context, these hydrophobic interactions are crucial for the molecule to effectively fit into the often-hydrophobic binding pockets of target proteins.

Mechanistic Biological Interactions and Structure Activity Relationship Sar Investigations

In Vitro Studies on Enzyme Inhibition and Allosteric Modulation Mechanisms

While direct studies on 2-Bromothiazole-5-carbothioamide are not available, research on analogous structures provides a basis for potential areas of investigation.

Thiazole (B1198619) derivatives have been identified as inhibitors of various enzymes. For instance, different 2-amino-thiazole derivatives have shown inhibitory effects on enzymes such as carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) nih.gov. Specifically, 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed significant inhibition against hCA II, AChE, and BChE nih.gov.

Furthermore, the thiazole scaffold is a key component in inhibitors of protein kinases, which are crucial in cell signaling pathways. nih.gov Derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of casein kinase II (CK2), a serine/threonine kinase involved in cancer pathogenesis. nih.gov Other aminothiazole compounds have been developed as specific inhibitors of Aurora kinases, which play a role in tumor cell apoptosis. nih.gov Additionally, some carbothioamide-based compounds, though not directly thiazoles, have demonstrated potent inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. nih.gov

The kinetic profiles of inhibition by thiazole-related compounds have been characterized in various studies. For example, the inhibition constants (Ki) for 2-amino-thiazole derivatives against several enzymes have been determined, indicating potent inhibitory activity.

Table 1: Inhibition Constants (Ki) of 2-Amino-Thiazole Derivatives Against Various Enzymes

| Compound | Target Enzyme | Ki (µM) |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |

Data sourced from in vitro studies on 2-amino-thiazole derivatives. nih.gov

These studies often reveal the mode of inhibition, such as competitive inhibition where the inhibitor vies with the substrate for the enzyme's active site. semanticscholar.org

Molecular Target Identification and Binding Site Characterization

Identifying the precise molecular targets and characterizing the binding interactions are critical steps in understanding the mechanism of action for any bioactive compound.

The binding affinity of a ligand to its protein target is a key determinant of its biological activity. Techniques such as 2D NMR spectroscopy have been used to characterize the binding of phenylthiazole fragments to proteins like BpsDsbA. researchgate.net By observing chemical shift perturbations in the protein's NMR spectrum upon addition of the ligand, a dissociation constant (KD) can be estimated, quantifying the binding affinity. researchgate.net For other classes of inhibitors, such as sulfonamides targeting carbonic anhydrase isozymes, binding affinities are often determined to assess potency and selectivity. nih.gov

Molecular docking simulations and crystallography are powerful tools for visualizing the interactions between a ligand and its target protein. These studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For instance, molecular docking of 2-amino-thiazole derivatives into the active sites of carbonic anhydrase and cholinesterases has helped to elucidate their binding modes. nih.gov Similarly, docking studies of pyrazolobenzothiazine-based carbothioamides with monoamine oxidases identified plausible binding modes within the enzyme's active site. nih.gov Such analyses often highlight the importance of specific functional groups on the ligand for establishing critical contacts with amino acid residues in the binding pocket.

Structure-Activity Relationship (SAR) Derivation through Systematic Structural Modifications

SAR studies involve systematically modifying the chemical structure of a parent compound to understand how these changes affect its biological activity. For thiazole derivatives, key areas for modification include the substituents on the thiazole ring. The bromine atom at the C2 position, due to its strong electron-withdrawing nature, can significantly influence the electronic profile of the thiazole ring, which can be crucial for interactions with biological targets.

SAR studies on various thiazole-containing series have demonstrated that modifications to different parts of the molecule are critical for optimizing potency and selectivity. nih.gov For example, in a series of N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamide derivatives, modifications to the sulfonyl group led to varying inhibitory activities. nih.gov This highlights that while the core thiazole structure may be essential for a baseline level of activity, fine-tuning other regions of the molecule is necessary to achieve optimal biological effects.

Positional Scanning and Substituent Effects on Biological Interaction Profiles

SAR investigations into thiazole-containing compounds reveal that the nature and position of substituents on the heterocyclic rings are critical determinants of their biological activity. mdpi.com For instance, in related thiazole hybrids, the substitution on attached rings like 2-pyrazoline significantly influences the antimicrobial profile. mdpi.com Studies have shown that the introduction of a thiocarbamide group can enhance both antibacterial and antifungal activities, whereas a phenylthiocarbamide substituent may confer more selective activity against Gram-positive bacteria. mdpi.com

The electronic properties of substituents also play a pivotal role. The presence of electron-donating groups on aromatic rings attached to the thiazole core has been associated with increased antifungal activity in certain series of compounds. mdpi.com This suggests that modifying the electronic landscape of the molecule can fine-tune its interaction with specific microbial targets.

Impact of Bioisosteric Replacements on Target Binding

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by substituting a functional group with another that has similar physical and chemical properties, potentially improving potency, selectivity, or pharmacokinetic profiles. drughunter.com In the context of the carbothioamide moiety, various bioisosteric replacements can be considered to modulate target binding.

One common strategy is the replacement of an amide or thioamide group with heterocyclic rings such as triazoles, oxadiazoles, or imidazoles. drughunter.com These rings can mimic the hydrogen bonding characteristics of the original group while potentially enhancing metabolic stability and altering the compound's spatial arrangement to optimize interactions with a biological target. drughunter.com Another approach involves using a trifluoroethylamine group as a bioisostere for an amide. drughunter.com The introduction of this group can increase metabolic stability and, due to the lipophilic and electron-withdrawing nature of the trifluoromethyl group, it can also modify the compound's ionization state at physiological pH. drughunter.com The success of any bioisosteric replacement is highly dependent on the specific context of the target protein's binding pocket, as changes in size, shape, and electronic properties can significantly alter binding affinity. drughunter.com

In Vitro Investigations of Cellular Mechanisms

In vitro studies provide fundamental insights into how this compound and related compounds exert their effects at a cellular level. These investigations focus on identifying the specific molecular pathways they modulate and their impact on cellular processes like the generation of reactive oxygen species (ROS).

Mechanistic Insights into Antimicrobial Activity (e.g., DNA gyrase B inhibition)

A significant mechanism underlying the antimicrobial activity of many thiazole and particularly benzothiazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govu-szeged.hu These type II topoisomerases are essential bacterial enzymes that control the topological state of DNA during replication, making them validated targets for antibacterial drugs. u-szeged.hunih.gov The GyrB subunit, which contains the ATP-binding site, is a primary target for this class of inhibitors. nih.govnih.gov

Research on benzothiazole-based inhibitors has demonstrated potent, nanomolar inhibition of DNA gyrase. helsinki.fi SAR studies have deduced that modifications at various positions of the benzothiazole ring can significantly improve antibacterial action. nih.gov For example, expanding the chemical space to the C5 position of the benzothiazole ring has led to compounds with low nanomolar inhibition of DNA gyrase and broad-spectrum antibacterial activity against ESKAPE pathogens. nih.gov The replacement of the central core scaffold and the interchange of substituents can lead to equipotent inhibitors of E. coli DNA gyrase with improved activity against S. aureus DNA gyrase and topoisomerase IV. scispace.com

Table 2: In Vitro Activity of Benzothiazole-Based DNA Gyrase B Inhibitors

| Compound | Target Enzyme | IC50 | Bacterial Strain | MIC (μg/mL) |

|---|---|---|---|---|

| Compound E (5-substituted 2-aminobenzothiazole) | DNA Gyrase | < 10 nM | Gram-positive strains | < 0.03 |

| E. coli, A. baumannii, P. aeruginosa, K. pneumoniae | 4 - 16 | |||

| Compound 15a (Benzothiazole derivative) | E. coli Gyrase | 9.5 nM | E. faecalis | 3.13 µM |

| Compound 19a (Benzothiazole derivative) | DNA Gyrase | 9.5 nM | E. faecalis | 3.13 µM |

| Compound 25a (Benzothiazole derivative) | DNA Gyrase | 4.85 µM | K. pneumoniae | 2.03 µM |

| Compound 27 (Benzothiazole-2,6-diamine derivative) | E. coli & S. aureus DNA Gyrase & Topo IV | Not specified | Not specified | Not specified |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data sourced from multiple studies on benzothiazole derivatives. nih.govnih.govhelsinki.fiscispace.com

Induction of Antioxidant Enzyme Activities in Biological Systems

Reactive oxygen species (ROS) are byproducts of aerobic metabolism that can cause cellular damage when produced in excess. mdpi.comnih.gov Cells possess endogenous antioxidant systems, including enzymes, to maintain redox homeostasis. mdpi.com Certain chemical compounds can induce the activity of these protective enzymes.

Thiazole and carbothioamide-containing structures have been investigated for their antioxidant properties. pensoft.netmdpi.com Their mechanism can be direct, through scavenging of free radicals, or indirect, by upregulating the expression and activity of antioxidant enzymes. pensoft.netmdpi.com For instance, some indole derivatives containing a carbothioamide group have shown significant antioxidant activity, which is believed to contribute to their other biological effects, such as antiangiogenic properties. pensoft.net The induction of phase II antioxidant and detoxification enzymes is a key cellular defense mechanism against oxidative stress. mdpi.com Compounds that can activate this response, such as sulforaphane, protect cells by preventing the generation of intercellular ROS. mdpi.com While direct studies on this compound are limited, the antioxidant potential observed in structurally related benzothiazole derivatives suggests that this scaffold may also influence cellular redox balance by interacting with antioxidant pathways. mdpi.com

Role As Advanced Chemical Intermediates and Building Blocks in Complex Chemical Synthesis

Application in the Synthesis of Diverse Heterocyclic and Polycyclic Systems

The 2-bromothiazole (B21250) moiety is a well-established precursor for the synthesis of a variety of fused and substituted heterocyclic systems. The bromine atom at the 2-position can readily participate in a range of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

Furthermore, the carbothioamide group is a versatile functional handle for constructing other heterocyclic rings. For instance, it can undergo cyclization reactions with α-halocarbonyl compounds in Hantzsch-type syntheses to form thiazole (B1198619) rings, or react with hydrazines to yield triazole derivatives. nih.gov The presence of both the bromo and carbothioamide functionalities on the same thiazole scaffold allows for sequential or one-pot reactions to build complex polycyclic systems. Research on related thiazole-5-carboxamides has demonstrated their utility in synthesizing complex structures, including those with potential biological activity. researchgate.netsemanticscholar.orgacs.org

Utility in the Construction of Functionalized Organic Scaffolds for Research Purposes

The development of novel molecular scaffolds is crucial for exploring chemical space in drug discovery and chemical biology. nih.gov 2-Bromothiazole-5-carbothioamide serves as an excellent starting point for generating libraries of functionalized organic scaffolds. The differential reactivity of the bromine atom and the carbothioamide group allows for selective modifications.

For example, the bromine atom can be displaced by various nucleophiles or undergo metal-catalyzed coupling reactions, while the carbothioamide can be converted to other functional groups or used as a point of attachment for further derivatization. This allows for the systematic modification of the scaffold to probe structure-activity relationships. The synthesis of various substituted thiazole derivatives from 2-bromothiazole precursors highlights the potential for creating diverse molecular frameworks. researchgate.netnih.gov

Interactive Data Table: Properties of Related 2-Bromothiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | 208.03 | 54045-76-0 |

| Methyl 2-bromothiazole-5-carboxylate | C5H4BrNO2S | 222.06 | 54045-74-8 |

| Ethyl 2-bromothiazole-5-carboxylate | C6H6BrNO2S | 236.09 | 41731-83-3 |

Contribution to the Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological systems. The thiazole ring is a common motif in biologically active compounds and approved drugs. ekb.eg The unique properties of this compound make it an attractive scaffold for the design of chemical probes.

The thioamide group can act as a hydrogen bond donor and acceptor, and its sulfur atom can participate in coordination with metal ions in metalloenzymes. The 2-bromo position allows for the introduction of reporter groups, such as fluorophores or affinity tags, through established coupling methodologies. This would enable the tracking of the molecule within a biological system or the identification of its binding partners. While direct application of this specific compound as a probe is not yet reported, the synthesis of various biologically active thiazole derivatives underscores the potential of this scaffold in chemical biology. nih.gov

Potential Applications in Materials Science or Catalyst Design

The highly conjugated nature of the thiazole ring suggests potential applications for derivatives of this compound in materials science. Thiazole-containing polymers and small molecules have been investigated for their electronic and optical properties, with applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom and the carbothioamide group provide handles for polymerization or for tuning the electronic properties of the resulting materials.

In the realm of catalysis, the thiazole nitrogen and the thioamide sulfur can act as ligands for transition metals. This opens up the possibility of designing novel catalysts where the this compound scaffold could be incorporated into a ligand framework, potentially influencing the catalytic activity and selectivity of the metal center. The synthesis of various heterocyclic compounds derived from aminobenzothiazole suggests the feasibility of incorporating this moiety into larger, functional systems. bohrium.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromothiazole-5-carbothioamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with brominated thiazole precursors (e.g., ethyl 2-bromothiazole-5-carboxylate) and perform nucleophilic substitution or coupling reactions. For example, reflux with thiourea derivatives in ethanol or dichloromethane at 60–80°C for 4–6 hours .

- Step 2 : Optimize pH (neutral to slightly acidic) to prevent side reactions. Catalysts like DMAP or Pd-based agents may enhance coupling efficiency .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using TLC or HPLC .

- Key Considerations : Temperature control minimizes decomposition, while solvent polarity affects reaction kinetics.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm bromine substitution and carbothioamide group integration (e.g., δ ~160–170 ppm for C=S) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z ~249.95 for CHBrNS) .

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity using E. coli ATCC 25922) .

- Structural Validation : Cross-check synthesized compounds with NMR and X-ray data to rule out impurities or isomerism .

- Meta-Analysis : Use databases like PubChem to compare bioactivity profiles of analogs (e.g., 2-bromo-4-chlorothiazole-5-carboxylic acid vs. 2-bromothiazole-5-carboxaldehyde) .

Q. What computational strategies predict the reactivity and binding affinity of this compound in drug design?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic sites (e.g., bromine and thioamide groups) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) .

- QSAR Models : Train models on datasets (e.g., ChEMBL) to correlate substituent effects (e.g., halogen position) with bioactivity .

Q. How does substituent variation on the thiazole ring influence structure-activity relationships (SAR)?

- Methodology :

- Table 1 : SAR of this compound Derivatives

- Synthesis : Introduce substituents via Suzuki-Miyaura coupling or electrophilic substitution, then assay cytotoxicity (MTT) and target engagement (SPR) .

Data Contradiction & Validation

Q. What protocols validate synthetic yields when scaling up this compound production?

- Methodology :

- Batch Consistency : Perform triplicate syntheses at 1g, 10g, and 100g scales. Compare yields via ANOVA (p < 0.05 threshold) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated thiazoles) and adjust reaction stoichiometry .

Experimental Design

Q. How to design assays evaluating the environmental stability of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.